Product packaging for Lenalidomide-CO-PEG1-OH(Cat. No.:)

Lenalidomide-CO-PEG1-OH

Cat. No.: B14775226
M. Wt: 331.32 g/mol
InChI Key: UNSIRWBMVLCFRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lenalidomide-CO-PEG1-OH is a chemical compound designed for use in research, most notably in the construction of Proteolysis-Targeting Chimeras (PROTACs). It is derived from Lenalidomide, an immunomodulatory drug known to bind the E3 ubiquitin ligase substrate receptor cereblon (CRBN) . This binding activity is the foundation of its research value. By conjugating Lenalidomide to a target protein ligand via its hydroxyl-functionalized linker, researchers can create heterobifunctional molecules that recruit CRBN to a protein of interest . This recruitment leads to the ubiquitination and subsequent proteasomal degradation of the target protein . This mechanism of targeted protein degradation enables the investigation of protein function and has emerged as a promising strategy in drug discovery for targeting proteins previously considered "undruggable" . The included polyethylene glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting degrader molecules. This product is strictly for research applications and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17N3O5 B14775226 Lenalidomide-CO-PEG1-OH

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H17N3O5

Molecular Weight

331.32 g/mol

IUPAC Name

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-hydroxypropanamide

InChI

InChI=1S/C16H17N3O5/c20-7-6-14(22)17-11-3-1-2-9-10(11)8-19(16(9)24)12-4-5-13(21)18-15(12)23/h1-3,12,20H,4-8H2,(H,17,22)(H,18,21,23)

InChI Key

UNSIRWBMVLCFRK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCO

Origin of Product

United States

Molecular Mechanisms of Cereblon Mediated Protein Degradation

The Ubiquitin-Proteasome System (UPS) in Cellular Proteostasis

The Ubiquitin-Proteasome System (UPS) is the principal pathway for the regulated degradation of the majority of intracellular proteins in eukaryotic cells, playing a vital role in maintaining cellular protein homeostasis, or proteostasis. nih.govmdpi.comnih.gov This system ensures cellular health by selectively removing misfolded, damaged, or obsolete proteins, as well as controlling the levels of key regulatory proteins involved in processes like cell cycle progression, signal transduction, and transcription. nih.govchemicalbook.com

The degradation process involves a two-step cascade:

Ubiquitination: Target proteins are marked for destruction by the covalent attachment of a small, 76-amino acid protein called ubiquitin. nih.govbroadinstitute.org This process is carried out by a sequential enzymatic cascade involving three key enzymes:

E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent reaction. broadinstitute.org

E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme. broadinstitute.org

E3 Ubiquitin Ligase: The crucial component that recognizes the specific protein substrate and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the target protein. broadinstitute.org The human genome encodes over 600 E3 ligases, providing substrate specificity for the system. drugbank.com The repeated addition of ubiquitin molecules results in a polyubiquitin (B1169507) chain, which acts as a degradation signal. broadinstitute.orgnih.gov K48-linked ubiquitin chains are the most common signal for proteasomal degradation. nih.gov

Proteasomal Degradation: The polyubiquitinated protein is then recognized and degraded by a large, multi-catalytic protease complex called the 26S proteasome. nih.govnih.gov The proteasome unfolds and cleaves the target protein into small peptides, while the ubiquitin tags are recycled. broadinstitute.org

Dysfunction of the UPS is implicated in numerous diseases, including cancer and neurodegenerative disorders, making it a significant target for therapeutic intervention. nih.govbroadinstitute.org

Cereblon (CRBN) as a Substrate Receptor of the CRL4 E3 Ubiquitin Ligase Complex

Cereblon (CRBN) is a key protein that functions as a substrate receptor for the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex. nih.govresearchgate.net The CRL4^CRBN^ complex is a multi-subunit assembly that includes Cullin 4 (CUL4A or CUL4B), DNA damage-binding protein 1 (DDB1), and the RING-box protein 1 (RBX1, also known as ROC1). mdpi.comnih.govresearchgate.net In this complex, CRBN's role is to specifically bind to proteins destined for ubiquitination, thereby conferring substrate specificity to the E3 ligase. nih.govresearchgate.net

Under normal physiological conditions, the CRL4^CRBN^ complex regulates the degradation of its native substrates, which is essential for processes like proper limb development. scbt.commedchemexpress.com However, the function of CRBN can be modulated by small molecules, such as lenalidomide (B1683929) and its derivatives.

Mechanism of Lenalidomide Binding to CRBN and Allosteric Modulation

Lenalidomide and its analogues, often referred to as immunomodulatory drugs (IMiDs) or Cereblon E3 Ligase Modulatory Drugs (CELMoDs), act by directly binding to Cereblon. nih.govpatsnap.comnih.gov The core structure of lenalidomide, which is present in Lenalidomide-CO-PEG1-OH, is responsible for this interaction.

The binding occurs within a specific hydrophobic pocket in the C-terminal thalidomide-binding domain (TBD) of CRBN. researchgate.netnih.gov Crystallographic studies have shown that the glutarimide (B196013) ring of lenalidomide fits snugly into this pocket, which is sometimes called the "tri-tryptophan pocket" due to the presence of key tryptophan residues. researchgate.net The isoindolinone ring of lenalidomide remains exposed to the solvent. researchgate.net

This binding event is not merely an inhibition but an allosteric modulation of CRBN's function. nih.gov The binding of the lenalidomide moiety induces a conformational change in the substrate-binding surface of CRBN. nih.govgoogle.com This creates a new or stabilized molecular interface that has a high affinity for proteins that are not normally targeted by the CRL4^CRBN^ complex. These newly recognized targets are referred to as "neosubstrates." google.comresearchgate.net

Induced Proximity and Ternary Complex Formation with Target Proteins

The mechanism of action of molecules like this compound is based on the principle of "induced proximity." nih.gov As a building block for PROTACs, this compound provides the CRBN-binding component. Once linked to a "warhead" that binds a specific protein of interest (POI), the resulting PROTAC molecule acts as a bridge, bringing the POI and the CRL4^CRBN^ E3 ligase complex into close proximity. google.com

This event leads to the formation of a key transient structure known as the ternary complex , consisting of the POI, the PROTAC, and the E3 ligase (POI-PROTAC-CRBN). nih.gov The stability of this ternary complex is a critical determinant of the efficiency of the subsequent degradation. nih.gov The formation of this complex can be influenced by cooperative interactions between the POI and CRBN across the newly formed interface, which can either enhance or reduce the stability of the entire assembly. researchgate.netnih.gov

In the context of lenalidomide itself (without a PROTAC linker), it acts as a "molecular glue," stabilizing the interaction between CRBN and its neosubstrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), and the protein kinase Casein Kinase 1α (CK1α). nih.govchemicalbook.comdrugbank.com Research shows that lenalidomide stabilizes these complexes by shielding intermolecular hydrogen bonds from water, making the interactions more robust. researchgate.net

Ubiquitination and Proteasomal Degradation of Neosubstrates and Targeted Proteins

Once the ternary complex is formed and stabilized, the enzymatic machinery of the CRL4^CRBN^ ligase is activated. The close proximity induced by the PROTAC (or molecular glue) allows the E2 ubiquitin-conjugating enzyme, which is associated with the ligase complex, to efficiently transfer ubiquitin molecules to accessible lysine residues on the surface of the targeted POI or neosubstrate. google.com

This process results in the formation of a polyubiquitin chain on the target protein. broadinstitute.org This chain serves as a potent signal for recognition by the 26S proteasome. nih.gov The proteasome then captures, deubiquitinates, unfolds, and proteolytically degrades the target protein into small peptides. nih.gov The PROTAC molecule, having catalyzed the interaction, is then released and can go on to recruit another target protein and E3 ligase, acting in a catalytic manner.

The degradation of specific neosubstrates by lenalidomide explains its therapeutic effects. For example:

IKZF1 and IKZF3: Degradation of these lymphoid transcription factors is essential for the anti-myeloma activity of lenalidomide. nih.govdrugbank.comscbt.com

CK1α: Degradation of this kinase is key to lenalidomide's efficacy in myelodysplastic syndrome (MDS) with a specific chromosomal deletion (del(5q)). nih.govmdpi.comchemicalbook.com

The specific design of this compound allows researchers to leverage this powerful degradation mechanism and direct it toward virtually any protein of interest for which a specific binding ligand can be developed.

Data Tables

Table 1: Key Proteins in Lenalidomide-Mediated Degradation This table is interactive. You can sort and filter the data.

Protein Class / Type Role in the Pathway Primary Neosubstrates Degraded
Cereblon (CRBN) E3 Ligase Substrate Receptor Directly binds the lenalidomide moiety; provides substrate specificity to the CRL4 ligase complex. nih.govresearchgate.net N/A (Is the receptor)
CUL4A/B Cullin Scaffold protein that forms the backbone of the CRL4 E3 ubiquitin ligase complex. nih.govresearchgate.net N/A (Is part of the ligase)
DDB1 Adaptor Protein Links CRBN to the CUL4A scaffold within the CRL4 complex. nih.govresearchgate.net N/A (Is part of the ligase)
RBX1 (ROC1) RING-box Protein Recruits the E2 ubiquitin-conjugating enzyme to the CRL4 complex. nih.gov N/A (Is part of the ligase)
Ikaros (IKZF1) Transcription Factor A primary neosubstrate of lenalidomide; its degradation is crucial for anti-myeloma effects. nih.govdrugbank.com Yes
Aiolos (IKZF3) Transcription Factor A primary neosubstrate of lenalidomide; its degradation is crucial for anti-myeloma effects. nih.govdrugbank.com Yes
Casein Kinase 1α (CK1α) Protein Kinase A neosubstrate whose degradation by lenalidomide is effective in del(5q) myelodysplastic syndrome. nih.govchemicalbook.com Yes
Ubiquitin Small Protein Acts as a tag, marking target proteins for degradation by the proteasome. nih.gov N/A (Is the tag)

| 26S Proteasome | Protease Complex | The cellular machinery that recognizes and degrades polyubiquitinated proteins. nih.gov | N/A (Is the degrader) |

Table 2: Chemical Compounds Mentioned

Compound Name Chemical Formula Molecular Weight ( g/mol ) Role/Function
This compound Not explicitly defined, derivative Varies based on full structure Functionalized Cereblon ligand; PROTAC building block.
Lenalidomide C₁₃H₁₃N₃O₃ 259.26 Binds to Cereblon, inducing degradation of neosubstrates. nih.gov
Pomalidomide (B1683931) C₁₃H₁₁N₃O₄ 273.25 An analogue of lenalidomide that also binds CRBN. nih.gov
Thalidomide (B1683933) C₁₃H₁₀N₂O₄ 258.23 The parent compound of lenalidomide; first identified to bind CRBN. nih.govscbt.com

| Ubiquitin | (C₄H₈N₂O₂)n | ~8500 | Protein tag for proteasomal degradation. |

Rational Design and Synthetic Strategies for Lenalidomide Co Peg1 Oh and Analogous Degraders

Strategic Integration of Lenalidomide (B1683929) as the E3 Ligase Binding Moiety

Lenalidomide is a derivative of thalidomide (B1683933) and belongs to a class of drugs known as immunomodulatory imide drugs (IMiDs). medchemexpress.com It functions as a molecular glue, inducing the degradation of specific proteins by binding to the Cereblon (CRBN) E3 ubiquitin ligase. nih.gov This inherent ability to recruit CRBN makes lenalidomide and its analogs, like pomalidomide (B1683931), highly valuable as E3 ligase ligands in the design of PROTACs. nih.govmedchemexpress.com The interaction between lenalidomide and CRBN facilitates the recruitment of the E3 ligase to the PROTAC-POI complex, initiating the downstream process of protein degradation. nih.gov The selection of lenalidomide as the E3 ligase ligand is a strategic choice due to its well-characterized binding to CRBN and its proven efficacy in inducing the degradation of target proteins. nih.govbiorxiv.org While other E3 ligases like von Hippel-Lindau (VHL) are also utilized in PROTAC design, CRBN-based PROTACs have shown significant promise, in some cases demonstrating higher levels of induced target degradation than their pomalidomide-based counterparts. nih.gov

Polyethylene (B3416737) Glycol (PEG) Linker Design Principles

The length of the PEG linker is a crucial determinant of a PROTAC's ability to form a stable and productive ternary complex. nih.govbiocompare.com An optimal linker length is necessary to bridge the distance between the target protein and the E3 ligase effectively. biocompare.com Linkers that are too short may cause steric clashes between the two proteins, preventing the formation of a stable complex. biocompare.com Conversely, linkers that are excessively long can lead to unproductive binding geometries or decreased stability. nih.gov

The ideal linker length is highly dependent on the specific target protein and E3 ligase being recruited. For instance, a study on PROTACs targeting the estrogen receptor-α (ERα) found that a 16-atom PEG linker was significantly more potent in degrading the target than a 12-atom linker, despite similar binding affinities. nih.gov In another example, PROTACs targeting TBK1 required linkers of at least 12 atoms to observe degradation, with optimal activity seen with a 21-atom linker. nih.gov These findings underscore the necessity of empirically determining the optimal PEG chain length for each specific PROTAC system.

A systematic study investigating the effect of PEG linker length on the degradation of cellular retinoic acid-binding proteins (CRABP)-I/II demonstrated that longer PEG linkers shifted the degradation selectivity towards CRABP-I, while shorter linkers favored the degradation of CRABP-II. nih.gov This highlights how linker length can be tuned to achieve isoform selectivity.

Table 1: Impact of PEG Linker Length on PROTAC Activity for Various Targets

Target Protein E3 Ligase Optimal Linker Length (atoms) Observation Reference
Estrogen Receptor-α (ERα) Not Specified 16 More potent degradation compared to a 12-atom linker. nih.gov
TBK1 Not Specified 21 No degradation observed with linkers shorter than 12 atoms. nih.gov
CRABP-I/II Not Specified Varies Longer linkers favored CRABP-I degradation; shorter linkers favored CRABP-II. nih.gov
CRBN (homo-PROTAC) CRBN 8 Optimized for the degradation of CRBN itself. nih.gov

The flexibility of the PEG linker is another critical factor influencing PROTAC efficacy. nih.gov A flexible linker can allow the PROTAC to adopt multiple conformations, which can be advantageous in facilitating the initial formation of the ternary complex. rsc.org This conformational plasticity can help overcome potential geometric constraints and enable the two proteins to come together in a productive orientation for ubiquitination. rsc.org

However, excessive flexibility can also be detrimental, leading to a less stable ternary complex and potentially reduced degradation efficiency. nih.govresearchgate.net Introducing a degree of rigidity into the linker can help to pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, thereby increasing its stability and enhancing degradation. researchgate.net The optimal balance between flexibility and rigidity is crucial and often needs to be determined on a case-by-case basis. For instance, the inherent flexibility of long alkyl and ether chains in some PROTACs was found to be beneficial for achieving potent degradation of the target protein TBK1. rsc.org

Synthetic Methodologies for Lenalidomide-PEG Conjugates

The synthesis of Lenalidomide-PEG conjugates involves the covalent attachment of a PEG linker to the lenalidomide molecule. This process, known as PEGylation, is a well-established strategy for modifying the properties of therapeutic molecules. issuu.comresearchgate.net

Covalent coupling is the most common method for attaching PEG linkers to small molecules like lenalidomide. issuu.comcreative-biolabs.com This involves the formation of a stable covalent bond between a reactive functional group on the PEG linker and a corresponding functional group on the lenalidomide molecule.

Commonly, the linker is attached to the C4 or C5 position of the phthalimide (B116566) ring of lenalidomide. researchgate.net A variety of chemical reactions can be employed for this purpose. For example, an amine-functionalized PEG linker can be reacted with a carboxylic acid group on a modified lenalidomide derivative to form a stable amide bond. Alternatively, "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, can be used for efficient and specific conjugation. biorxiv.org Another approach involves the use of photoredox catalysis for the cross-electrophile coupling of alkyl bromides with aryl bromides of lenalidomide derivatives. researchgate.net The choice of coupling chemistry depends on the specific functional groups present on the lenalidomide and PEG components and the desired stability of the resulting linkage.

Application of Click Chemistry and Other Bioconjugation Techniques

The assembly of lenalidomide-based degraders relies on a versatile toolkit of bioconjugation reactions that enable the efficient and specific linkage of the lenalidomide moiety to the linker and, subsequently, to the target-binding ligand. Among these, "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful strategy for the rapid synthesis of PROTAC libraries. nih.gov

The CuAAC reaction is favored for its high efficiency, mild reaction conditions, and broad functional group tolerance. nih.gov This methodology involves the coupling of a lenalidomide derivative functionalized with an azide (B81097) group, such as Lenalidomide-CO-PEG1-N3, with a target-binding ligand bearing a terminal alkyne. This approach facilitates a convergent synthesis, allowing for the easy variation of linker length and composition to optimize the ternary complex formation between the target protein, the PROTAC, and the E3 ligase, Cereblon (CRBN). nih.govnih.gov For instance, a library of PROTACs can be generated by reacting various lenalidomide-azide conjugates with different alkyne-modified target ligands. nih.gov

Beyond click chemistry, other bioconjugation techniques are routinely employed in the synthesis of lenalidomide-based degraders. These include:

Amide Bond Formation: This classic reaction involves coupling a carboxylic acid-functionalized component (either the lenalidomide-linker or the target ligand) with an amine-functionalized counterpart using standard peptide coupling reagents. nih.gov

Nucleophilic Aromatic Substitution (SNAc): This method is particularly useful for modifying the phthalimide ring of lenalidomide and its analogs, like pomalidomide. For example, 4-fluorothalidomide can react with amine-terminated linkers to yield the corresponding N-substituted derivatives. rsc.org

Palladium-Catalyzed Buchwald-Hartwig Amination: This cross-coupling reaction provides a means to form a carbon-nitrogen bond between an aryl halide (e.g., a bromo-substituted lenalidomide derivative) and an amine-containing linker or ligand. nih.gov

Chemoselective Alkylation: The 4-amino group of lenalidomide can be selectively alkylated with various halides under basic conditions to introduce linkers. The choice of an organic base like DIPEA favors alkylation at the arylamine, while inorganic bases can lead to alkylation at the glutarimide (B196013) nitrogen. medchemexpress.com

These diverse bioconjugation strategies provide chemists with the flexibility to design and synthesize a wide array of lenalidomide-based degraders with tailored properties.

Table 1: Application of Bioconjugation Techniques in the Synthesis of Lenalidomide-Based Degraders

Bioconjugation TechniqueKey ReactantsResulting LinkageExample Application
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Lenalidomide-Azide, Alkyne-modified Target LigandTriazoleRapid synthesis of PROTAC libraries targeting BRD4. nih.gov
Amide Bond Formation Lenalidomide-Carboxylic Acid, Amine-terminated Linker/LigandAmideCoupling of carboxylic acid linkers to the 4-amino group of lenalidomide. nih.gov
Nucleophilic Aromatic Substitution (SNAc) 4-Fluorothalidomide, Amine-terminated LinkerAmineSynthesis of pomalidomide-based PROTACs. rsc.org
Buchwald-Hartwig Amination 5-Bromo Lenalidomide Derivative, Amine-functionalized LinkerAmineAttachment of sterically hindered linkers. nih.gov
Chemoselective Alkylation Lenalidomide, Bromo-functionalized LinkerAmineSelective linkage at the 4-amino position. medchemexpress.com

Structural Diversification Strategies for Lenalidomide Derivatives

The chemical structure of the lenalidomide scaffold can be systematically modified to fine-tune the properties of the resulting PROTACs, including their potency, selectivity, and pharmacokinetic profiles. These structural diversification strategies are crucial for optimizing degrader performance.

A key area of structural modification is the phthalimide ring of lenalidomide. Research has shown that substitutions at the 6-position of the lenalidomide core can significantly impact the neosubstrate degradation profile. researchgate.netrepec.orgjst.go.jpnih.gov For instance, the introduction of a fluorine atom at the 6-position (6-fluoro lenalidomide) has been demonstrated to induce the selective degradation of specific neosubstrates like IKZF1, IKZF3, and CK1α, which are implicated in certain hematological cancers, while sparing others. researchgate.netrepec.orgnih.gov This selectivity can be harnessed to develop PROTACs that degrade the target protein of interest without causing the degradation of unintended neosubstrates, potentially leading to improved safety profiles. jst.go.jp

Another important aspect of structural diversification is the nature and attachment point of the linker. The linker itself can be varied in terms of its length, rigidity, and composition (e.g., polyethylene glycol (PEG) versus alkyl chains). nih.govacs.org These variations influence the spatial orientation of the target protein and the E3 ligase, which is critical for efficient ternary complex formation and subsequent degradation. nih.gov For example, replacing a flexible alkyl linker with a more rigid ethynyl (B1212043) group has been shown to significantly impact the potency of a PROTAC. nih.gov

The development of heterotrivalent PROTACs, which can recruit multiple E3 ligases simultaneously, represents another innovative diversification strategy. nih.gov By incorporating ligands for both CRBN and another E3 ligase, such as VHL, into a single molecule, it is possible to enhance the rate and extent of target protein degradation. nih.gov

Table 2: Examples of Structural Diversification of Lenalidomide Derivatives for Protein Degraders

Modification StrategySpecific ExampleKey Finding
6-Position Substitution 6-Fluoro LenalidomideInduced selective degradation of IKZF1, IKZF3, and CK1α. researchgate.netnih.gov
Linker Composition Replacement of an alkyl linker with a PEG linkerCan improve the aqueous solubility of the PROTAC. acs.org
Linker Rigidity Replacement of an amine linkage with an ethynyl groupLed to a significant increase in cellular activity for a PROTAC targeting ERG. nih.gov
Linker Attachment Point Attachment at the 5-position of the phthalimide ringProvides an alternative to the more common 4-position attachment. nih.gov
Dual-Ligase Recruitment Heterotrivalent PROTAC with CRBN and VHL ligandsEnhanced degradation of BET proteins compared to bivalent PROTACs. nih.gov

Preclinical Mechanistic and Functional Characterization Methodologies

In Vitro Assays for Assessing Target Protein Degradation

The primary function of a PROTAC is to eliminate a target protein. Therefore, the direct measurement of target protein levels in vitro is a fundamental first step in characterization.

The most common and direct method to observe protein degradation is through immunoblotting, or Western blot analysis. nih.govbiochempeg.com This technique allows for the visualization and semi-quantification of the target protein in cell lysates after treatment with the PROTAC. A reduction in the band intensity corresponding to the target protein, relative to a loading control, indicates successful degradation. nih.gov For instance, studies on lenalidomide-based PROTACs often show a dose-dependent reduction of target proteins like BRD4 or neosubstrate proteins such as Ikaros (IKZF1) and Aiolos (IKZF3). nih.govbiocat.com

Mass spectrometry-based proteomics offers a more comprehensive and quantitative approach. nih.gov It can measure the levels of thousands of proteins simultaneously, providing a global view of the PROTAC's effects on the cellular proteome. researchgate.net This is particularly valuable for assessing selectivity and identifying potential off-target effects. researchgate.net Targeted proteomic assays can also be developed for high-resolution kinetic analyses of protein degradation. researchgate.net

Table 1: Illustrative Degradation Data for a Lenalidomide-Based PROTAC This table presents hypothetical data based on typical findings for lenalidomide-based PROTACs.

Target ProteinPROTAC Concentration (nM)% Degradation (vs. Vehicle)
BRD4125%
BRD41060%
BRD410095%
IKZF110085%
Vinculin (Loading Control)1000%

PROTACs function by hijacking the ubiquitin-proteasome system. frontiersin.org After forming a ternary complex, the E3 ligase ubiquitinates the target protein, marking it for degradation by the proteasome. frontiersin.org Therefore, confirming the ubiquitination of the target protein is a key mechanistic validation step. nih.gov

In vitro ubiquitination assays can be performed using purified components, including the E1 activating enzyme, E2 conjugating enzyme, the E3 ligase complex (such as Cereblon/DDB1), the target protein, and the PROTAC. nih.gov The ubiquitinated target protein can then be detected by Western blot, looking for a characteristic high-molecular-weight smear or ladder of bands above the unmodified protein.

More advanced, high-throughput methods like AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) are also employed. medchemexpress.comsigmaaldrich.com These assays can be designed to bring a donor bead (e.g., recognizing the target protein) and an acceptor bead (e.g., recognizing biotinylated ubiquitin) into close proximity when the target is ubiquitinated, generating a detectable signal. medchemexpress.com Some assays are also designed to measure the auto-ubiquitination activity of the E3 ligase complex itself. sigmaaldrich.comrndsystems.comprecisepeg.com

Table 2: Example of a PROTAC-Driven Ubiquitination Assay Result This table shows hypothetical AlphaLISA data illustrating PROTAC-induced ubiquitination.

ConditionAlphaLISA Signal (Arbitrary Units)Interpretation
No PROTAC500Basal Ubiquitination
PROTAC (100 nM)15,000Strong PROTAC-induced ubiquitination of the target
PROTAC + E3 Ligase Inhibitor650Ubiquitination is dependent on the E3 ligase

Target Engagement and Ternary Complex Formation Assays

The formation of a stable ternary complex, consisting of the target protein, the PROTAC, and the E3 ligase, is a prerequisite for subsequent ubiquitination and degradation. medchemexpress.com The efficiency of ternary complex formation is a critical parameter for PROTAC potency. nih.gov

Fluorescence Polarization (FP) is a widely used technique to measure the binding affinity between molecules in solution. nih.gov In the context of PROTACs, FP assays can be configured to determine the binary binding affinity of the PROTAC for either the target protein or the E3 ligase. The assay relies on the principle that a small, fluorescently labeled molecule (a tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. When the tracer binds to a larger protein, its rotation slows, and the polarization of light increases. By competing with the tracer for binding, the PROTAC's affinity can be determined. nih.gov

Flow cytometry can also be utilized to assess target engagement within cells. For example, it can measure the expression of target proteins on a single-cell level after PROTAC treatment. nih.gov

Table 3: Illustrative Binding Affinity Data from Fluorescence Polarization This table presents hypothetical KD (dissociation constant) values for a PROTAC, typical of what would be measured by FP.

Binding InteractionKD (nM)
PROTAC <-> Target Protein25
PROTAC <-> Cereblon (E3 Ligase)150

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaLISA are powerful proximity-based assays used to directly detect and quantify the formation of the ternary complex.

In a typical TR-FRET setup for a lenalidomide-based PROTAC, the Cereblon E3 ligase and the target protein are labeled with a donor and an acceptor fluorophore, respectively (often via tagged recombinant proteins). When the PROTAC brings the two proteins together, the donor and acceptor are in close enough proximity for FRET to occur, generating a detectable signal. This allows for the measurement of the ternary complex in a homogeneous format, suitable for high-throughput screening.

Similarly, AlphaLISA assays utilize donor and acceptor beads that, when brought into proximity by the formation of the ternary complex, generate a chemiluminescent signal. nih.gov These assays often produce a characteristic "hook effect" at high PROTAC concentrations, where the excess PROTAC disrupts the ternary complex by forming binary complexes instead. nih.gov

Table 4: Example of a TR-FRET Assay for Ternary Complex Formation This table illustrates typical results from a TR-FRET experiment designed to measure PROTAC-mediated ternary complex formation.

PROTAC Concentration (nM)TR-FRET RatioInterpretation
0 (Vehicle)0.1No ternary complex formation
100.5Low level of ternary complex formation
1002.5Peak ternary complex formation
10001.2Hook effect observed due to excess PROTAC

Evaluation of Degradation Selectivity and Specificity

A critical aspect of PROTAC development is ensuring the selective degradation of the intended target protein with minimal impact on other proteins. researchgate.net Lenalidomide (B1683929) and other immunomodulatory drugs (IMiDs) are known to induce the degradation of a specific set of "neosubstrate" proteins, including the transcription factors IKZF1, IKZF3, and SALL4, and the kinase CK1α. researchgate.netfrontiersin.org

When a lenalidomide-based PROTAC is developed, it is crucial to assess whether it retains the native neosubstrate degradation profile of the parent E3 ligase ligand, or if the selectivity is altered. This is typically evaluated using global proteomics or by targeted Western blot analysis of known neosubstrates in relevant cell lines. researchgate.net Modifications to the lenalidomide scaffold or the linker can influence this selectivity, potentially leading to the development of more specific degraders. biocat.com For example, studies have shown that modifications at the 6-position of the lenalidomide phthalimide (B116566) ring can alter the binding and degradation selectivity for different neosubstrates.

Table 5: Illustrative Selectivity Profile of a Lenalidomide-Based PROTAC This table provides a hypothetical comparison of the degradation of a target protein versus known Cereblon neosubstrates.

Protein% Degradation at 100 nM
Intended Target (e.g., BRD4) 95%
IKZF185%
IKZF370%
SALL415%
CK1α20%

Preclinical Pharmacodynamic (PD) Assessment in Relevant Biological Models

The preclinical pharmacodynamic assessment of a compound like Lenalidomide-CO-PEG1-OH is centered on its function as a component of a Proteolysis Targeting Chimera (PROTAC). The Lenalidomide portion serves to recruit the Cereblon (CRBN) E3 ubiquitin ligase. drugbank.comnih.gov The primary goal of PD assessment is to confirm that the molecule can successfully induce the ubiquitination and subsequent proteasomal degradation of a specific target protein.

Relevant biological models are crucial for this assessment and typically consist of in vitro cell-based assays. Human cancer cell lines, such as multiple myeloma (MM) and myelodysplastic syndrome (MDS) lines, are frequently used because the parent compound, Lenalidomide, is active in these malignancies. nih.govbhs.be The selection of the cell line is dependent on the expression of both the intended protein of interest (the "target") and the CRBN E3 ligase, which is essential for the drug's mechanism of action. oup.com

Key methodologies in this stage involve quantifying the degradation of the target protein. Researchers utilize techniques like Western blotting and quantitative mass spectrometry to measure the reduction in target protein levels following treatment. researchgate.net Beyond direct measurement of protein degradation, functional assays are employed to assess the downstream consequences. These can include cell proliferation assays to determine if target degradation leads to an anti-cancer effect, and apoptosis assays to see if it induces programmed cell death. nih.govfda.gov Lenalidomide itself is known to induce the degradation of specific neosubstrates, including the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which is a key part of its anti-myeloma activity. drugbank.comnih.gov Therefore, PD assessments for a derivative would verify the degradation of its specific intended target.

Assessment TypeMethodologyEndpoint MeasuredExample Biological Model
Target Engagement & DegradationWestern Blot, Mass Spectrometry, ImmunoprecipitationReduction in target protein levels, confirmation of binding to CRBN and target protein. researchgate.netMultiple Myeloma (MM1.S, H929) cell lines. nih.gov
Functional ConsequenceCell Viability Assays (e.g., MTT, CellTiter-Glo)Inhibition of cancer cell proliferation. nih.govHematological cancer cell lines. bhs.be
Mechanism of ActionApoptosis Assays (e.g., Caspase-Glo, Annexin V staining)Induction of programmed cell death in cancer cells. fda.govMultiple Myeloma patient-derived cells. researchgate.net

In Vivo Preclinical Studies in Animal Models

Following in vitro characterization, in vivo preclinical studies are conducted in animal models to evaluate the compound's properties in a complex living system. nih.gov These studies are critical for understanding the translation of in vitro findings and for assessing the potential of a therapeutic candidate.

For compounds like this compound, which are designed to target human proteins, the most common animal models are human tumor xenografts. nih.gov In this approach, human cancer cells are implanted into immunodeficient mice. nih.gov This allows for the evaluation of the compound's effect on a human target protein and the human CRBN E3 ligase within the physiological context of a living organism. nih.govnih.gov These in vivo models are essential for observing the compound's ability to reach the tumor tissue, engage its target, and exert a therapeutic effect, such as slowing tumor growth. nih.gov

Assessment of Target Degradation in Tissues and Cells

A primary objective of in vivo studies is to confirm that the compound can induce degradation of the target protein within the relevant tissues. After administration of the compound to the animal model, tumor tissues and potentially other organs are collected. fda.gov

The level of the target protein in these collected tissues is then quantified. Standard methods for this assessment include:

Western Blotting: To measure the relative amount of the target protein in tissue lysates.

Immunohistochemistry (IHC): To visualize and quantify the presence of the target protein within the tumor's microenvironment, providing spatial context.

Mass Spectrometry-based Proteomics: To achieve a more comprehensive and quantitative understanding of changes in the proteome, confirming the specificity of the degradation. researchgate.net

These assessments help establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship, linking the concentration of the drug in the tissue to the extent of target protein degradation. For instance, studies with the parent compound Lenalidomide have demonstrated its ability to degrade neosubstrates like IKZF1 and Casein Kinase 1A1 (CK1α) in vivo, leading to anti-tumor effects. nih.govnih.gov Similar analyses are imperative for its derivatives.

TechniqueInformation YieldedSample Type
Western BlottingRelative quantification of target protein levels. researchgate.netTumor tissue lysates.
Immunohistochemistry (IHC)Spatial distribution and semi-quantitative analysis of target protein within the tissue architecture.Fixed tumor tissue sections.
Mass SpectrometryPrecise quantification of target protein and assessment of off-target effects on the proteome.Tumor tissue lysates.

Considerations for Species-Specific E3 Ligase Expression and Activity

A critical consideration when developing degraders that hijack the CRBN E3 ligase is the species-specificity of CRBN itself. The ability of Lenalidomide and its derivatives to bind CRBN and induce target degradation can differ between species due to variations in the amino acid sequence of the CRBN protein. nih.gov

The interaction between the Lenalidomide moiety and CRBN is fundamental to the formation of the ternary complex (PROTAC-Target-E3 Ligase) that precedes ubiquitination and degradation. nih.gov If the murine version of CRBN does not effectively bind the drug, the compound will appear inactive in wild-type mouse models. This is a primary reason for the extensive use of human cell line xenografts in immunodeficient mice, as these models ensure the presence of the human CRBN protein that the drug is designed to engage. nih.govnih.gov

Furthermore, the expression levels of the E3 ligase can vary significantly between different tissues and cell types. This differential expression can influence both the efficacy and the potential for off-target effects of the degrader molecule. Therefore, preclinical assessments must consider not only the presence of the target protein but also the expression and functional competence of the specific E3 ligase being hijacked in the relevant biological context. nih.gov

Computational and Biophysical Approaches in Degrader Discovery and Optimization

Molecular Dynamics Simulations for Understanding Ternary Complex Conformational Landscape

Molecular dynamics (MD) simulations have emerged as a powerful tool for exploring the dynamic nature of PROTAC-mediated ternary complexes. nih.govscielo.org.za For a PROTAC containing Lenalidomide-CO-PEG1-OH, MD simulations can map the conformational landscape of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase Cereblon (CRBN). These simulations provide a detailed understanding of the complex's flexibility and the various conformational states it can adopt. nih.gov

Recent advancements in simulation techniques, such as parallel cascade selection molecular dynamics (PaCS-MD) and outlier flooding (OFLOOD), have enabled more extensive conformational searches of PROTAC-mediated ternary complexes. nih.gov These methods can reveal multiple stable structures, providing a more comprehensive picture of the conformational ensemble and offering crucial insights for structure-activity relationship studies of PROTACs. nih.gov

Computational Modeling for Rational Linker Design and Predictive Degrader Activity

Computational modeling plays a pivotal role in the rational design of the linker component of PROTACs, including those utilizing the this compound building block. nih.govnih.gov The length, rigidity, and attachment points of the linker are critical parameters that dictate the efficacy of a PROTAC. nih.gov Computational approaches, such as molecular docking and free energy calculations, can be employed to predict how different linker architectures will affect the formation and stability of the ternary complex.

Software suites like Rosetta have been developed to model PROTAC-mediated ternary complexes, allowing for the in silico evaluation of various linker designs. nih.govresearchgate.net These tools can assess the suitability of a given linker by building the PROTAC from its constituent fragments within the context of the protein-protein docking interface. nih.govresearchgate.net This enables the prediction of favorable protein-protein interactions and the identification of linkers that promote cooperative ternary complex formation. nih.gov By using an ensemble of structures rather than a single static conformation, these models can better rationalize the activity of different PROTACs. researchgate.net

The ultimate goal of these computational models is to establish a clear structure-activity relationship, enabling the prospective design of PROTACs with enhanced degradation activity. For instance, modeling can help determine the optimal length of the PEG linker to ensure effective bridging between the target protein and CRBN, while minimizing steric clashes and unfavorable interactions.

Structure-Based Drug Design (SBDD) for CRBN-Degrader Interactions

Structure-based drug design (SBDD) is a cornerstone of modern drug discovery and is particularly valuable in the optimization of the CRBN-binding moiety of PROTACs derived from this compound. The crystal structure of lenalidomide (B1683929) bound to CRBN reveals that the glutarimide (B196013) moiety is accommodated within a hydrophobic pocket, while the isoindolinone ring is exposed to the solvent. nih.gov This exposed region provides the attachment point for the linker.

SBDD principles guide the modification of the linker and its attachment to the lenalidomide core to ensure that the critical binding interactions with CRBN are maintained or even enhanced. nih.gov High-resolution crystal structures of CRBN in complex with various ligands, including lenalidomide, serve as templates for in silico docking and design. nih.govnih.gov By visualizing the binding pocket, medicinal chemists can rationally design modifications to the linker attachment point that avoid disrupting key hydrogen bonds and hydrophobic interactions.

Application of X-ray Crystallography and Cryo-Electron Microscopy for Ternary Complex Structures

The definitive validation of computational models and the ultimate understanding of PROTAC-mediated ternary complexes come from high-resolution structural data obtained through X-ray crystallography and cryo-electron microscopy (cryo-EM). nih.gov These techniques provide atomic-level snapshots of the ternary complex, revealing the precise binding modes of the PROTAC and the intricate network of interactions between the target protein and the E3 ligase.

For a PROTAC incorporating this compound, a crystal or cryo-EM structure of the ternary complex would be invaluable. It would confirm the binding orientation of the lenalidomide moiety within CRBN and show how the PEG1 linker spans the distance to the target protein. Such a structure would also highlight any direct protein-protein contacts that contribute to the stability of the complex.

Perspectives and Future Directions in Lenalidomide Based Degrader Research

Expanding the Repertoire of Cereblon-Recruiting Targeted Degraders for Novel Targets

The therapeutic paradigm of targeted protein degradation (TPD) has been significantly shaped by molecules that recruit the Cereblon (CRBN) E3 ubiquitin ligase. nih.govacs.org Lenalidomide (B1683929), a well-established immunomodulatory drug (IMiD), functions by binding to CRBN, which is a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. nih.govselleck.co.jp This binding event induces the degradation of specific lymphoid transcription factors, notably IKZF1 (Ikaros) and IKZF3 (Aiolos), which is key to its efficacy in hematological malignancies. nih.govnih.gov

The success of lenalidomide has catalyzed the development of proteolysis-targeting chimeras (PROTACs), bifunctional molecules that link a CRBN-binding moiety, such as a lenalidomide derivative, to a ligand for a different protein of interest (POI). nih.gov This strategy effectively "hijacks" the CRBN E3 ligase to degrade proteins previously considered "undruggable." acs.org To date, CRBN has been successfully utilized in PROTACs to target more than 30 different proteins implicated in a range of diseases, particularly cancer. nih.gov

Research is actively focused on expanding this repertoire even further. Scientists are using various approaches to identify new POIs that can be degraded via the CRBN pathway. For instance, specific PROTACs have been designed to selectively degrade histone deacetylase 1 (HDAC1) over the closely related HDAC3, demonstrating that fine-tuning the PROTAC structure can achieve high selectivity for new targets. rsc.org However, the reliance on a single E3 ligase like CRBN may present limitations due to potential resistance and toxicities. news-medical.net This has spurred efforts to discover and utilize a broader array of E3 ligases, such as DCAF15, RNF4, and RNF114, to expand the scope of TPD beyond what is achievable with CRBN alone. nih.govnih.gov

Exploration of Advanced Linker Chemistries Beyond Simple PEG

However, the field is increasingly moving beyond simple, flexible linkers like alkyl chains and PEGs to develop more advanced and rigid chemistries. nih.govbroadpharm.com This shift is driven by the understanding that the linker's composition and rigidity significantly influence the formation and stability of the crucial ternary complex (E3 ligase-PROTAC-target protein). researchgate.net Researchers are exploring linkers that incorporate motifs such as heterocyclic scaffolds (e.g., piperazine/piperidines) and alkynes to impart conformational constraint. nih.gov These more rigid linkers can improve degradation efficiency by pre-organizing the PROTAC into a bioactive conformation that favors productive ternary complex formation.

Furthermore, "functional linkers" are being developed to add new capabilities to the PROTAC molecule. These can include photoswitches for spatiotemporal control of degradation or covalent warheads to achieve irreversible binding. nih.gov Click chemistry, particularly using triazole formation, has also been employed to rapidly synthesize libraries of PROTACs with diverse linkers, accelerating the discovery of optimal constructs for specific targets. nih.gov

Mechanistic Insights into the "Hook Effect" and Cooperative Binding in Ternary Complex Formation

The efficacy of a PROTAC is determined by its ability to form a stable ternary complex consisting of the target protein, the PROTAC, and an E3 ligase. springernature.comnih.gov A key pharmacological challenge in PROTAC development is the "hook effect," a phenomenon where the degradation efficiency decreases at high PROTAC concentrations. dundee.ac.ukresearchgate.net This occurs because at excessive concentrations, the PROTAC can independently saturate both the target protein and the E3 ligase, leading to the formation of unproductive binary complexes (Target-PROTAC and Ligase-PROTAC) that cannot assemble into the required ternary complex. researchgate.netresearchgate.net

The stability of the ternary complex is greatly influenced by a property known as cooperativity. Cooperativity (represented by the alpha value) describes how the binding of the PROTAC to one protein partner affects its affinity for the second protein partner. Positive cooperativity, where the formation of one binary complex enhances binding to the other protein, leads to a more stable ternary complex and can help mitigate the hook effect. researchgate.net Conversely, negative cooperativity can destabilize the complex.

Understanding these dynamics is critical for rational PROTAC design. Biophysical methods such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Förster Resonance Energy Transfer (FRET) are used to measure binary binding affinities and quantify the cooperativity and stability of the ternary complex. springernature.comnih.gov These mechanistic insights allow researchers to design PROTACs with optimal linker lengths and geometries that promote favorable protein-protein interactions within the ternary complex, thereby enhancing cooperativity and maximizing degradation potency. researchgate.net

Development of Next-Generation Cereblon E3 Ligase Modulators (CELMoDs) for PROTAC Applications

Building on the foundation of immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and lenalidomide, researchers have developed a new class of more potent Cereblon E3 ligase modulators, known as CELMoDs. nih.govrsc.org These molecules, which include compounds like iberdomide (B608038) (CC-220), avadomide (B1662804) (CC-122), and CC-92480, are designed to bind to CRBN with higher affinity and induce more efficient degradation of target proteins compared to their predecessors. mdpi.commdpi.com

CELMoDs represent a significant evolution in the field for several reasons:

Increased Potency: They exhibit enhanced binding to CRBN, leading to more robust degradation of canonical targets like IKZF1 and IKZF3. mdpi.commdpi.com

Overcoming Resistance: Their higher potency may allow them to be effective even when CRBN levels are low or when certain resistance-conferring mutations are present in the CRBN protein. nih.govnih.gov

Novel Substrate Scope: Some CELMoDs can induce the degradation of new protein targets not affected by earlier IMiDs. For example, CC-885 and CC-90009 were developed to degrade GSPT1, a translation termination factor. nih.gov

The development of these next-generation modulators is crucial for their application in PROTACs. By using a more potent and efficient CRBN ligand as the E3 ligase-recruiting element, the resulting PROTACs can achieve more profound and selective degradation of the desired target protein. researchgate.net The chemical structures of CELMoDs, which often include additional moieties like phenyl and morpholino groups, facilitate stronger interactions with CRBN, making them highly attractive building blocks for creating the next wave of advanced protein degraders. mdpi.com

Table 1: Comparison of Select Cereblon E3 Ligase Modulators (CELMoDs)

Investigation of Resistance Pathways and Counter-Strategies for Lenalidomide-Based Degraders

Despite the clinical success of lenalidomide and related degraders, acquired resistance is a significant challenge. nih.gov Understanding the molecular pathways that lead to resistance is essential for developing effective counter-strategies.

Mechanisms of resistance can be broadly categorized:

Alterations in the E3 Ligase: The most common cause of resistance involves the CRBN gene itself. This can include mutations in the drug-binding pocket, chromosomal deletion leading to loss of the gene, or downregulation of CRBN expression, all of which prevent the degrader from effectively engaging the ubiquitination machinery. nih.govnih.govnih.gov

Competition for CRBN Binding: Tumor cells can develop resistance by overexpressing other proteins that compete with the intended neosubstrates (like IKZF1/3) for binding to the drug-bound CRBN. For instance, increased expression of proteins like RNF166 or ZNF692 has been shown to cause lenalidomide resistance by preventing the degradation of essential targets. ashpublications.org

Downstream Pathway Alterations: Resistance can emerge through changes in signaling pathways downstream of the targeted protein. In multiple myeloma, this can involve impaired downregulation of the transcription factor IRF4 or constitutive activation of the STAT3 pathway, which allows cancer cells to survive despite the degradation of upstream proteins. nih.govnih.gov

Novel Immune Evasion Pathways: Recent research has identified the RNA editing enzyme ADAR1 as a key factor in a novel resistance mechanism. Overexpression of ADAR1 can suppress the anti-tumor immune response that is normally triggered by lenalidomide, thereby reducing the drug's effectiveness. eurekalert.org

Several counter-strategies are being actively investigated to overcome these resistance mechanisms:

Next-Generation CELMoDs: As discussed, highly potent CELMoDs like CC-92480 can overcome resistance in some cases, particularly when it is caused by low CRBN expression. nih.govnih.gov

Targeting Downstream Effectors: For resistance mediated by downstream pathways, combination therapies are a promising approach. For example, inhibitors of STAT3 or the CBP/EP300 bromodomain (which targets the IRF4/MYC axis) have been shown to re-sensitize resistant myeloma cells to lenalidomide. nih.govnih.gov

Targeting Novel Resistance Factors: The discovery of the ADAR1 pathway suggests that combining lenalidomide-based degraders with ADAR1 inhibitors could be a powerful strategy to prevent immune evasion and restore drug sensitivity. eurekalert.org

Utilizing Alternative E3 Ligases: In cases of CRBN-related resistance, developing PROTACs that hijack different E3 ligases (such as VHL or IAPs) provides a clear path to bypass the compromised machinery. nih.gov

Table 2: Investigated Resistance Pathways and Counter-Strategies

Table of Mentioned Compounds

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.